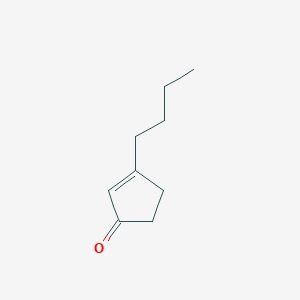

3-Butylcyclopent-2-en-1-one

Description

Significance of Cyclopentenone Scaffolds in Synthetic Chemistry

Cyclopentenone scaffolds, the core five-membered ring structure of 3-Butylcyclopent-2-en-1-one, are of considerable importance in organic synthesis. These structures are not only found in a variety of naturally occurring bioactive molecules, such as jasmone (B1672801) and certain prostaglandins (B1171923), but also serve as versatile building blocks for the construction of more complex organic compounds. The cyclopentenone unit is a powerful synthon due to the diverse chemical modifications possible with the enone structural motif. researchgate.net The reactivity of the double bond and the carbonyl group allows for a wide range of transformations, making them valuable intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netwikipedia.org

Several powerful synthetic methods have been developed to construct the cyclopentenone ring system. The Nazarov cyclization, for instance, is a classic method that involves the acid-catalyzed rearrangement of divinyl ketones to form cyclopentenones. wikipedia.orgorganic-chemistry.orgnih.govorganicreactions.org This reaction has been a primary tool for the synthesis of these five-membered carbocycles for over six decades. nih.gov Another significant method is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which is one of the most common ways to construct cyclopentenones. organicreactions.orgnih.govwikipedia.org The development of these and other synthetic strategies highlights the central role of cyclopentenone scaffolds in the advancement of organic chemistry.

Overview of Research Trajectories for 3-Alkylcyclopentenones

Research on 3-alkylcyclopentenones, the class of compounds to which this compound belongs, has followed several key trajectories. A primary focus has been on the development of efficient and stereoselective synthetic methods. For example, the synthesis of 3-alkylcyclopentenones can be achieved through various routes, including the dehydrohalogenation of corresponding halo-ketones. chemicalbook.com

Another significant area of research involves the functionalization of the cyclopentenone ring. The Michael addition, a conjugate addition of a nucleophile to the β-carbon of the enone, is a widely studied reaction for this class of compounds. mdpi.combyjus.comresearchgate.netchemistrysteps.comnih.gov This reaction allows for the introduction of a wide range of substituents at the 4-position of the ring, further diversifying the available cyclopentenone derivatives. The development of catalytic and asymmetric versions of these reactions is an ongoing area of investigation, aiming to produce chiral cyclopentenones with high enantioselectivity. nih.gov

Furthermore, research has explored the conversion of 3-alkylcyclopentenones into other valuable compounds. For instance, the reduction of the ketone functionality can yield allylic alcohols, which are themselves useful synthetic intermediates. rsc.org The exploration of these synthetic transformations continues to expand the utility of 3-alkylcyclopentenones in organic synthesis.

Contextualization of this compound within Enone Chemistry

Within the broader context of enone chemistry, this compound serves as a specific example of an α,β-unsaturated ketone. The defining feature of enones is the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation leads to a unique reactivity profile. The carbonyl carbon and the β-carbon of the double bond are both electrophilic centers, making them susceptible to attack by nucleophiles.

The presence of the butyl group at the 3-position influences the steric and electronic properties of the molecule. This alkyl group can affect the regioselectivity and stereoselectivity of reactions at the cyclopentenone core. For example, in Michael addition reactions, the steric bulk of the butyl group can direct the incoming nucleophile to the less hindered face of the ring.

The study of this compound and its reactions provides valuable insights into the fundamental principles of enone chemistry. Understanding how the interplay of the cyclopentenone scaffold and the alkyl substituent governs reactivity is crucial for the rational design of synthetic strategies and the development of new chemical transformations.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C9H14O nih.gov |

| Molecular Weight | 138.21 g/mol nih.gov |

| CAS Number | 53253-06-8 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQJIDEKQUWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498450 | |

| Record name | 3-Butylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53253-06-8 | |

| Record name | 3-Butylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Considerations of 3 Butylcyclopent 2 En 1 One

Systematic IUPAC Naming Conventions for Alkylated Cyclopentenones

The systematic name for an organic compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a standardized method for naming. wikipedia.org For cyclic compounds, the prefix "cyclo-" is used with the base name of the alkane corresponding to the number of carbons in the ring. msu.edu

In the case of 3-butylcyclopent-2-en-1-one, the name is broken down as follows:

Cyclopent: Indicates a five-membered carbon ring. wikipedia.org

-en: Signifies the presence of a carbon-carbon double bond within the ring. fiveable.me

-one: Denotes a ketone functional group (a carbonyl group within the carbon chain). wikipedia.org

The numbering of the ring is crucial for correctly placing the functional groups and substituents. In cycloalkenes, the carbons of the double bond are assigned positions 1 and 2. msu.edu For cyclopentenones, the carbonyl carbon is designated as position 1. This gives the double bond carbons positions 2 and 3. The numbering then continues around the ring to give the substituents the lowest possible numbers. msu.eduuiuc.edu

For this specific molecule:

The carbonyl carbon is at position 1.

The double bond is between carbons 2 and 3.

A butyl group is attached to the carbon at position 3.

Therefore, the unambiguous IUPAC name is This compound . nih.gov

Potential for Isomerism in this compound and Related Structures

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org this compound, with the molecular formula C9H14O, can exhibit several types of structural isomerism. nih.govlibretexts.org

Structural Isomerism:

Chain Isomerism: This occurs due to different branching in the carbon chains. libretexts.org The butyl group attached at the 3-position can exist as different isomers:

n-butyl (a straight chain of four carbons)

sec-butyl (a branched chain attached at the second carbon)

isobutyl (a branched 2-methylpropyl group)

tert-butyl (a branched 2-methyl-2-propyl group) Each of these would result in a different chain isomer of this compound, such as 3-tert-butylcyclopent-2-en-1-one. libretexts.orgchemsrc.com

Positional Isomerism: This arises from the functional group or substituent being at a different position on the carbon skeleton. cognitoedu.org In the cyclopentenone ring, the butyl group could theoretically be at other positions, though this would change the core name (e.g., 2-butylcyclopent-2-en-1-one). cognitoedu.orgchemeo.com Additionally, the double bond could be in a different position, leading to isomers like 3-butylcyclopent-3-en-1-one.

Functional Group Isomerism: Molecules with the same formula can have different functional groups. cognitoedu.org For C9H14O, isomers could exist as acyclic ketones, aldehydes, or cyclic ethers with different ring sizes. youtube.com

The table below illustrates some possible structural isomers of this compound based on the position of the butyl group and its own isomeric forms.

| Isomer Name | Molecular Formula | Type of Isomerism Exhibited with 3-n-butylcyclopent-2-en-1-one |

| 3-sec-butylcyclopent-2-en-1-one | C9H14O | Chain Isomerism |

| 3-isobutylcyclopent-2-en-1-one | C9H14O | Chain Isomerism |

| 3-tert-butylcyclopent-2-en-1-one | C9H14O | Chain Isomerism |

| 2-butyl-3-methylcyclopent-2-en-1-one | C10H16O | Not an isomer (different molecular formula) |

Stereochemical Descriptors and Their Relevance for Derivatives

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. cognitoedu.org While this compound itself is achiral (it does not have a non-superimposable mirror image), its derivatives can be chiral.

Chirality often arises when a carbon atom is bonded to four different groups, creating a stereocenter. ontosight.ai The absolute configuration of a stereocenter is described using the (R) and (S) descriptors based on the Cahn-Ingold-Prelog priority rules.

Reactions involving this compound can lead to the formation of chiral centers. For example, the reduction of the ketone group at C1 to a hydroxyl group would make C1 a stereocenter, as it would then be bonded to four different groups:

The hydroxyl group (-OH)

A hydrogen atom (-H)

The C2 carbon of the double bond

The C5 carbon of the ring

This would result in two enantiomers: (1R)-3-butylcyclopent-2-en-1-ol and (1S)-3-butylcyclopent-2-en-1-ol. Similarly, if a reaction occurs at the double bond, such as addition, the carbons at positions 2 and 3 could become stereocenters. The stereochemical outcome of such reactions can be influenced by the reagents and conditions used, sometimes leading to a mixture of diastereomers. mdpi.com The specific three-dimensional arrangement of atoms in these chiral derivatives can significantly influence their biological activity and chemical properties. ontosight.ai

Advanced Synthetic Methodologies for 3 Butylcyclopent 2 En 1 One

Retrosynthetic Strategies for Cyclopentenone Ring Construction

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For the 3-butylcyclopent-2-en-1-one ring, several key disconnection strategies are prominent, each corresponding to a major synthetic reaction.

A [2+2+1] cycloaddition approach leads to the Pauson-Khand reaction, where the cyclopentenone ring is formed from an alkene, an alkyne, and a carbon monoxide source. In the context of this compound, this would involve the reaction of an alkene, 1-hexyne (providing the butyl group), and carbon monoxide.

A second common strategy involves the electrocyclization of a divinyl ketone , which is the basis of the Nazarov cyclization. The retrosynthesis of this compound via this method would involve a divinyl ketone precursor substituted in a manner that directs the formation of the double bond at the desired position and incorporates the butyl group.

Finally, an intramolecular aldol (B89426) condensation provides another powerful route. This approach disconnects the target molecule into a 1,4-dicarbonyl compound. For this compound, the precursor would be a nonane-2,5-dione derivative, where the butyl group is already appended to the carbon chain.

These retrosynthetic pathways represent the most common and effective strategies for the construction of the 3-alkylcyclopentenone scaffold.

Classical Synthetic Approaches for 3-Alkylcyclopentenones

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a metal-carbonyl complex. google.com Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson in the early 1970s, this reaction has become a powerful tool for the synthesis of five-membered rings. google.comscientificupdate.com

The reaction is most commonly mediated by dicobalt octacarbonyl, Co₂(CO)₈, although other transition metals such as rhodium, iridium, and iron have also been employed to catalyze the transformation. google.comacs.org The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. slideshare.net Subsequent coordination of the alkene, followed by migratory insertion of a carbonyl group and reductive elimination, yields the cyclopentenone product. google.com

Intramolecular versions of the Pauson-Khand reaction are particularly useful for the synthesis of bicyclic systems and often exhibit high stereoselectivity. google.comuakron.edu The regioselectivity of the intermolecular reaction is influenced by the steric and electronic properties of the substituents on both the alkene and the alkyne. Generally, the larger substituent on the alkyne tends to be located at the position α to the carbonyl group in the resulting cyclopentenone. researchgate.net

| Catalyst System | Substrates | Key Features |

| Co₂(CO)₈ (stoichiometric) | Alkene, Alkyne, CO | The original method, often requires thermal conditions. google.com |

| [Rh(CO)₂Cl]₂ (catalytic) | Alkene, Alkyne, CO | Allows for catalytic versions of the reaction, often under milder conditions. google.com |

| Chiral Catalysts | Enantioselective synthesis | Chiral ligands on metals like cobalt or rhodium can induce asymmetry. google.com |

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. thieme-connect.de This reaction provides a direct and atom-economical route to the cyclopentenone core. researchgate.net The classical version of the reaction often requires stoichiometric amounts of a strong Lewis acid or protic acid to promote the cyclization. thieme-connect.de

The mechanism involves coordination of the acid to the carbonyl oxygen, which facilitates the conrotatory electrocyclization of the resulting pentadienyl cation. thieme-connect.de The stereochemistry of the newly formed stereocenters is dictated by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules. thieme-connect.de A subsequent elimination of a proton from the intermediate oxyallyl cation, followed by tautomerization, affords the cyclopentenone product.

Significant advancements in the Nazarov cyclization have led to the development of catalytic and asymmetric variants, broadening its synthetic utility. Chiral Brønsted acids and Lewis acids have been successfully employed as catalysts to control the enantioselectivity of the cyclization. researchgate.net These catalysts can create a chiral environment around the substrate, influencing the direction of the conrotatory ring closure and leading to the preferential formation of one enantiomer. Substrate control, using chiral auxiliaries, has also been a successful strategy for achieving asymmetric induction.

| Catalyst/Promoter | Substrate | Key Features |

| Strong Lewis Acids (e.g., AlCl₃, BF₃) | Divinyl Ketones | Classical conditions, often stoichiometric. thieme-connect.de |

| Chiral Brønsted Acids | Divinyl Ketones | Catalytic and enantioselective. researchgate.net |

| Chiral Lewis Acids (e.g., Cu(II)-BOX) | Divinyl Ketones | Catalytic and enantioselective. |

| Gold(I) Catalysts | Alkenynones | Tandem hydroarylation-Nazarov cyclization for asymmetric synthesis. |

The intramolecular aldol condensation is a powerful and fundamental carbon-carbon bond-forming reaction for the synthesis of cyclic compounds. For the preparation of cyclopentenones, this reaction typically involves the base-catalyzed cyclization of a 1,4-dicarbonyl compound.

The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone or aldehyde within the same molecule. This initial aldol addition forms a five-membered ring containing a β-hydroxy carbonyl group. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the α,β-unsaturated cyclopentenone.

The choice of base and reaction conditions can influence the outcome of the reaction. While strong bases like sodium hydroxide are commonly used, milder conditions can also be effective. The intramolecular aldol condensation is particularly efficient for the formation of five- and six-membered rings due to the thermodynamic stability of these ring sizes. For the synthesis of this compound, the required precursor would be nonane-2,5-dione.

| Precursor | Catalyst | Product |

| 1,4-Diketone | Base (e.g., NaOH) | Cyclopentenone |

| 1,5-Diketone | Base (e.g., NaOH) | Cyclohexenone |

A less common but effective method for the synthesis of cyclopentenones involves the rearrangement of cyclopropylmethanols. Specifically, the adducts formed from the reaction of dichlorocarbene with allyl alcohols can be converted into cyclopentenones.

The initial step is the generation of dichlorocarbene, typically from chloroform and a strong base, which then undergoes a [1+2] cycloaddition with an allyl alcohol to form a (2,2-dichlorocyclopropyl)methanol derivative. Treatment of this adduct with a hydrobromic acid or a trifluoroacetic acid catalyst induces a rearrangement. This process is thought to proceed through the formation of a 3-chlorocyclopentadienyl cation intermediate, which upon hydrolysis yields the corresponding cyclopentenone. This method allows for the construction of the cyclopentenone ring with substitution patterns determined by the structure of the initial allyl alcohol.

A direct and convenient method for the preparation of 3-alkylcyclopentenones involves the oxidation of the corresponding alkylcyclopentadienes. researchgate.net This approach is attractive due to the relative accessibility of alkylcyclopentadienes, which can be prepared by the alkylation of cyclopentadienyl anions.

The oxidation of the allylic positions of alkylcyclopentadienes can lead to the formation of the desired cyclopentenone. Various oxidizing agents can be employed for this transformation. The regioselectivity of the oxidation is a key consideration, as oxidation can potentially occur at different positions on the cyclopentadiene ring. However, under controlled conditions, it is possible to achieve selective oxidation to the desired 3-alkylcyclopentenone. This method provides a straightforward conversion of a hydrocarbon precursor to a functionalized cyclopentenone. researchgate.net

Modern Catalytic Syntheses of Cyclopentenone Systems

The synthesis of cyclopentenones, including this compound, has been significantly advanced through the development of modern catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and stereochemical control compared to classical methods. Key strategies include transition metal catalysis, organocatalysis, and biocatalysis, each providing unique advantages in the construction of the cyclopentenone core.

Transition Metal Catalysis (e.g., Rhodium-catalyzed Cyclization)

Transition metals, particularly rhodium, have proven to be versatile catalysts for the synthesis of cyclopentenone frameworks through various modes of cyclization. These methods are valued for their high efficiency and ability to construct complex molecular architectures.

Rhodium(I) complexes are effective in catalyzing intramolecular carbonylative [2+2+1] cycloaddition reactions. For instance, the reaction of bis(allene) substrates in the presence of a rhodium catalyst like [RhCl(CO)2]2 can produce bicyclic systems containing a substituted cyclopentenone ring rsc.org. While not a direct synthesis of this compound, this methodology demonstrates the power of rhodium to assemble the core cyclopentenone structure from acyclic precursors.

Another significant rhodium-catalyzed approach is the cycloisomerization of 1,6-enynes. Catalyst systems such as [Rh(COD)Cl]2-BINAP-AgSbF6 have been developed for this transformation, yielding functionalized cyclopentanones with high enantioselectivity (over 99% ee) thieme-connect.com. The reaction proceeds through the coordination of the rhodium catalyst to the enyne, followed by a cascade of bond formations to construct the five-membered ring.

Furthermore, rhodium catalysts facilitate the intramolecular hydroacylation of 4-alkynals, which provides a direct route to cyclopentenones researchgate.netorganic-chemistry.org. This process involves the trans addition of a rhodium hydride intermediate to the alkyne. The choice of chiral ligands, such as DuPHOS or Tol-BINAP, can induce high levels of enantioselectivity, making it a powerful tool for asymmetric synthesis researchgate.net. The efficiency of these reactions can sometimes be enhanced by coordinating solvents like acetone, which facilitate the formation of the desired cyclopentenone product researchgate.net.

The table below summarizes key rhodium-catalyzed reactions for the formation of cyclopentenone systems.

| Reaction Type | Catalyst System (Example) | Substrate (Example) | Key Features |

| [2+2+1] Cycloaddition | [RhCl(CO)2]2 | Bis(allene)s | Forms bicyclic cyclopentenone frameworks rsc.org. |

| Cycloisomerization | [Rh(COD)Cl]2-BINAP-AgSbF6 | 1,6-enynes | High yields and excellent enantioselectivity (>99% ee) thieme-connect.com. |

| Intramolecular Hydroacylation | Rh/chiral bisphosphine (e.g., Tol-BINAP) | 4-Alkynals | Provides access to chiral cyclopentenones with high stereoselection researchgate.net. |

| Ring Expansion | Rhodium(I) complexes | Cyclobutenones | Reagent-free ring expansion via C-C bond cleavage to form polysubstituted cyclopentenones organic-chemistry.org. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic, heavy metals. The primary organocatalytic route to cyclopentenones is the asymmetric Nazarov cyclization. wikipedia.orgnih.gov This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone or its precursor, promoted by an organocatalyst wikipedia.orgorganic-chemistry.org.

The first enantioselective organocatalytic Nazarov cyclization was reported using (R)-BINOL-derived N-triflylphosphoramide as the catalyst nih.gov. This Brønsted acid catalyst activates the dienone substrate, leading to the formation of cis and trans cyclopentenone products with high enantiomeric excess (up to 95% ee) nih.gov.

Subsequently, bifunctional organocatalysts, such as those combining a thiourea moiety (a Lewis basic site) and a Brønsted acidic group, have been developed. These catalysts operate through a dual activation mechanism. For the cyclization of diketoester substrates, a thiourea catalyst with a primary amino group was found to be effective, yielding cyclic products with two adjacent quaternary asymmetric carbon atoms with high diastereoselectivity and enantiomeric excess (up to 98.5/1.5 er) acs.orgchemistryviews.org. Although these reactions can be slow, they provide access to highly complex and stereochemically rich cyclopentenone structures acs.orgchemistryviews.org.

The general mechanism involves the activation of the divinyl ketone substrate by the acid catalyst to form a pentadienyl cation, which then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination yields the cyclopentenone product illinois.edu. The stereochemistry is controlled by the chiral environment provided by the organocatalyst during the key cyclization and proton transfer steps nih.gov.

| Catalyst Type | Substrate Type | Key Features |

| Chiral Brønsted Acid (e.g., N-triflylphosphoramide) | Dienones | First enantioselective organocatalytic Nazarov cyclization; yields mixtures of cis/trans products with high ee nih.gov. |

| Bifunctional Thiourea Catalyst | Diketoesters | Dual activation mechanism; creates two adjacent quaternary stereocenters with high diastereo- and enantioselectivity acs.orgchemistryviews.org. |

| Iminium Ion-mediated Catalysis | α-Ketoenones | Proceeds via iminium ion formation; can achieve high enantiomeric ratios but may not be catalytic acs.orgchemistryviews.org. |

Biocatalytic and Enzymatic Syntheses (e.g., from Fatty Acids)

Biocatalytic methods represent a green and highly selective approach to chemical synthesis. While direct enzymatic synthesis of this compound is not extensively documented, the formation of related cyclopentenone structures from fatty acids is well-established in nature, particularly in the biosynthesis of jasmonates in plants. This pathway offers a model for potential biocatalytic routes.

The biosynthesis of jasmonic acid begins with α-linolenic acid, an 18-carbon fatty acid. The key steps are catalyzed by a series of enzymes:

Lipoxygenase (LOX) introduces oxygen to the fatty acid chain.

Allene oxide synthase (AOS) converts the resulting hydroperoxide to an unstable allene oxide.

Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide into the cyclopentenone ring of 12-oxophytodienoic acid (OPDA).

This enzymatic cascade efficiently and stereoselectively constructs the cyclopentenone core from a linear fatty acid precursor. Similar pathways could theoretically be engineered or adapted for the synthesis of other alkyl-substituted cyclopentenones. For example, starting from a different fatty acid substrate and utilizing engineered or promiscuous enzymes could potentially lead to the formation of a butyl-substituted cyclopentenone precursor.

Furthermore, lipases are widely used for the enzymatic modification of lipids and fatty acids organic-chemistry.org. These enzymes could be employed in chemoenzymatic strategies. For instance, a lipase could be used to selectively acylate a glycerol backbone, which is then chemically converted to a precursor for a cyclopentenone synthesis, combining the high selectivity of enzymes with the versatility of chemical reactions organic-chemistry.org. The development of whole-cell biocatalysis systems in microorganisms like Escherichia coli for converting fatty acids into valuable chemicals also presents a promising avenue for future research in this area buecher.de.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Environmentally Benign Procedures (e.g., Aqueous Media, Microwave Assistance)

Modern synthetic methods are increasingly designed to be more environmentally friendly. One approach is the use of alternative reaction media and energy sources.

Aqueous Media: Performing organic reactions in water is a key goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While the synthesis of cyclopentenones is traditionally conducted in organic solvents, procedures in aqueous media have been developed for related transformations, demonstrating feasibility mdpi.com. For example, certain cyclization reactions can be promoted by polymer-supported catalysts in water, which simplifies product isolation and catalyst recycling mdpi.com.

Microwave Assistance: Microwave irradiation has become a valuable tool for accelerating organic reactions mdpi.commdpi.com. It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and reduced side-product formation compared to conventional heating nih.govmdpi.com. For instance, a microwave-assisted Povarov reaction for synthesizing cyclopentene-fused tetrahydroquinolines was completed in 10-15 minutes with high yields, a significant improvement over conventional methods nih.gov. Similarly, the synthesis of 3-methylcyclopent-2-en-1-one from hexane-2,5-dione saw a yield increase from 50% to 80% when using a microwave batch reactor at high temperatures researchgate.net. These examples highlight the potential of microwave assistance to create more efficient and sustainable processes for cyclopentenone synthesis.

Atom Economy and Sustainability Assessments

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product rsc.org. Addition and rearrangement reactions are inherently atom-economical as they, in theory, incorporate all reactant atoms into the product, achieving 100% atom economy rsc.org.

Rhodium-catalyzed [2+2+1] cycloadditions are excellent examples of atom-economical reactions, as three separate components are combined to form a single product with no byproducts.

Sustainability: A broader assessment of sustainability considers factors beyond atom economy, including the nature of the reagents (toxicity, origin), energy consumption, and waste generation.

Transition Metal Catalysis: While rhodium-catalyzed reactions can be highly efficient, rhodium is a precious, scarce, and toxic metal. Sustainability requires the use of very low catalyst loadings and efficient catalyst recycling.

Organocatalysis: Organocatalytic methods avoid toxic heavy metals and often use catalysts derived from readily available natural sources like amino acids. This makes them an attractive, more sustainable alternative mdpi.com.

Biocatalysis: Enzymatic syntheses operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, making them exceptionally green. The catalysts are biodegradable and highly selective, minimizing waste.

By evaluating synthetic routes using metrics like atom economy and considering the lifecycle of all materials used, chemists can design more sustainable pathways for the production of this compound.

Chemo-, Regio-, and Stereoselective Synthesis Control

The development of synthetic routes that selectively produce a single desired isomer out of many possibilities is a central goal in modern organic chemistry. For cyclopentenone derivatives, this involves controlling which functional groups react (chemoselectivity), where new bonds are formed (regioselectivity), and the spatial orientation of atoms (stereoselectivity). The following sections delve into the nuanced strategies for controlling diastereoselectivity and enantioselectivity, which are critical for the synthesis of complex chiral molecules derived from cyclopentenone scaffolds.

Controlling diastereoselectivity (the selective formation of one diastereomer over others) and enantioselectivity (the preferential formation of one enantiomer over its mirror image) is crucial in asymmetric synthesis. acs.org Methods to achieve this control can be broadly categorized as substrate-controlled, auxiliary-controlled, or reagent-controlled.

In substrate-controlled synthesis, the stereochemical outcome is dictated by pre-existing stereocenters within the starting material. For instance, a chiral cyclopentenone intermediate can undergo a diastereoselective organocuprate conjugate addition, where the existing chirality directs the approach of the incoming nucleophile to one face of the molecule. acs.org

More advanced methods utilize external chiral information. A powerful strategy for forming cyclopentane (B165970) rings with multiple stereocenters is the metal-catalyzed asymmetric formal [3+2]-cycloaddition. nih.gov For example, a palladium-catalyzed reaction between vinyl cyclopropanes and alkylidene azlactones demonstrates dynamic kinetic asymmetric cycloaddition. In this process, a chiral phosphine ligand (L1 ) coordinates to the palladium catalyst, creating a chiral environment that orchestrates the cycloaddition. This approach allows for the generation of cyclopentane products with high levels of both diastereoselectivity and enantioselectivity in a single step. nih.gov The effectiveness of this method is demonstrated with various aryl-substituted azlactones, where electron-withdrawing substituents are well-tolerated and maintain excellent stereocontrol. nih.gov

The table below summarizes the results for the synthesis of substituted cyclopentanes using this palladium-catalyzed method, showcasing the high levels of stereocontrol achieved. nih.gov

| Entry | R Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 4-CF₃C₆H₄ | 85 | >20:1 | 96 |

| 2 | 4-ClC₆H₄ | 81 | >20:1 | 97 |

| 3 | 3-ClC₆H₄ | 87 | >20:1 | 96 |

| 4 | C₆H₅ | 89 | >20:1 | 95 |

| 5 | 4-MeOC₆H₄ | 85 | >20:1 | 95 |

| 6 | 2-NO₂C₆H₄ | 72 | 10:1 | 82 |

| 7 | 2-Furyl | 85 | >20:1 | 95 |

Data sourced from Morris, P. J., & Tius, M. A. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. nih.gov

Another sophisticated method involves a rhodium-catalyzed domino sequence, which can generate cyclopentanes bearing four distinct stereocenters from vinyldiazoacetates and allylic alcohols with extremely high stereoselectivity (>97:3 dr and 99% ee). nih.gov This cascade involves five separate steps, including oxonium ylide formation, acs.orgnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, and an intramolecular carbonyl ene reaction, with chirality transfer controlled at each stereo-defining step. nih.gov

A variety of strategic approaches have been developed to access enantiomerically enriched cyclopentenones. These methods include enzymatic resolutions, asymmetric catalytic reactions, and the use of chiral auxiliaries. nih.govacs.org

Biocatalytic Asymmetric Reduction

One highly efficient strategy is the use of enzymes for the asymmetric reduction of a prochiral cyclopentenone. A notable example is the enantioselective reduction of 3-substituted cyclopentenones using an alcohol dehydrogenase from Rhodococcus erythropolis (ADH RE). This biocatalytic transformation converts the enone to the corresponding (S)-allylic alcohol with excellent yields and nearly perfect enantioselectivity (>99% ee). acs.orgnih.gov This method is effective for a range of 3-substituted cyclopentenones, demonstrating the broad applicability of this enzymatic approach. acs.org

The following table presents the results of the biocatalytic reduction for different 3-substituted cyclopentenones. acs.org

| Substrate (R Group) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| CN | (S)-3-cyanocyclopent-2-en-1-ol | 93 | >99 |

| CO₂Me | (S)-3-(methoxycarbonyl)cyclopent-2-en-1-ol | 85 | >99 |

| CH₂OBn | (S)-3-(benzyloxymethyl)cyclopent-2-en-1-ol | 91 | >99 |

Data sourced from Campos, K. R., et al. (2011). Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist. acs.orgnih.gov

Asymmetric Catalysis

Asymmetric catalysis provides a direct route to chiral cyclopentenones from achiral precursors. A variety of powerful reactions have been adapted for this purpose.

Redox-Relay Heck Reaction: This modern strategy enables the enantioselective desymmetrization of cyclic enones to produce γ-functionalized cyclopentenones. The reaction uses a palladium catalyst with a chiral ligand to couple the enone with aryl boronic acids or alkenyl triflates. The unsaturation of the olefin migrates along the carbon chain, resulting in a remotely functionalized, chiral cyclopentenone core. nih.gov This method provides facile access to diverse and optically active cyclopentenones in high yields and with excellent enantioselectivity. nih.gov

Nazarov Cyclization: The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is one of the most direct methods for synthesizing cyclopentenones. researchgate.netresearchgate.net The development of catalytic, enantioselective versions, often using chiral Lewis acids or Brønsted acids, allows for the production of chiral cyclopentenones with high enantiomeric excess. researchgate.netorganic-chemistry.org

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. thieme-connect.com Asymmetric variants using chiral ligands or auxiliaries have been developed to afford chiral products. nih.gov

Use of Chiral Auxiliaries

Another established strategy involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a reaction before being cleaved to yield the chiral product. For example, the enol group of a 1,3-cyclopentadione can be condensed with a chiral alcohol, such as menthol, to form a mixture of diastereomers. These can be separated, and further reactions proceed with the chirality directed by the menthol auxiliary. acs.org

Reactivity and Mechanistic Investigations of 3 Butylcyclopent 2 En 1 One

Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in 3-butylcyclopent-2-en-1-one is characterized by a conjugated system of pi-electrons across the O=C–C=C framework. This conjugation results in electron delocalization, which can be represented by resonance structures. These structures reveal the electrophilic nature of both the carbonyl carbon (C-1) and the β-carbon (C-3).

The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it a "hard" electrophilic center. The β-carbon becomes electrophilic because of the delocalization of the pi-electrons from the C=C double bond towards the carbonyl oxygen. This makes the β-carbon a "soft" electrophilic center. Consequently, the molecule readily reacts with a wide range of nucleophiles. Hard nucleophiles, such as organolithium reagents, tend to attack the hard carbonyl carbon (a 1,2-addition), while soft nucleophiles, like organocuprates or enolates, preferentially attack the soft β-carbon (a 1,4-conjugate addition).

Nucleophilic Reactions and Additions

The dual electrophilic nature of this compound allows for a variety of nucleophilic addition reactions, which are fundamental to its synthetic utility.

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). psiberg.com In the case of this compound, it serves as an excellent Michael acceptor. The reaction is typically initiated by a base, which deprotonates a pronucleophile to generate a soft, resonance-stabilized carbanion. This carbanion then attacks the electrophilic β-carbon of the enone. The resulting intermediate is an enolate, which is subsequently protonated during workup to yield the final 1,4-adduct.

Common Michael donors for this reaction include doubly stabilized carbanions derived from compounds like malonic esters, β-ketoesters, and β-cyanoesters. The use of these stabilized nucleophiles ensures that the 1,4-addition pathway is favored over the competing 1,2-addition.

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Base | Product |

|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(3-butyl-2-oxocyclopentyl)malonate |

| Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Ethyl 2-(3-butyl-2-oxocyclopentyl)-3-oxobutanoate |

| Nitromethane | 1,8-Diazabicycloundec-7-ene (DBU) | 3-Butyl-3-(nitromethyl)cyclopentan-1-one |

Organometallic reagents are crucial for introducing a wide variety of organic groups onto the cyclopentanone (B42830) framework. The regioselectivity of the addition (1,2- vs. 1,4-addition) is highly dependent on the nature of the organometallic reagent, a concept often explained by Hard and Soft Acid-Base (HSAB) theory.

Organocopper reagents, such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones. The reaction with this compound would involve the addition of an alkyl or aryl group from the cuprate (B13416276) to the β-carbon, forming a lithium enolate intermediate. This intermediate is then protonated upon aqueous workup to yield the 3,3-disubstituted cyclopentanone. This method is highly effective for the stereocontrolled formation of new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org

In contrast, harder organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) typically favor 1,2-addition, attacking the more electrophilic carbonyl carbon to form a tertiary alcohol after workup.

Table 2: Regioselectivity of Organometallic Additions to this compound

| Reagent | Type of Addition | Product |

|---|---|---|

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Conjugate Addition | 3-Butyl-3-methylcyclopentan-1-one |

| Methyllithium (CH₃Li) | 1,2-Direct Addition | 3-Butyl-1-methylcyclopent-2-en-1-ol |

| Methylmagnesium bromide (CH₃MgBr) | Primarily 1,2-Direct Addition | 3-Butyl-1-methylcyclopent-2-en-1-ol |

The enone functionality of this compound can be selectively reduced at either the carbon-carbon double bond or the carbonyl group, or both, depending on the choice of reducing agent. libretexts.org

1,2-Reduction (Carbonyl Reduction): The selective reduction of the carbonyl group to an allylic alcohol can be achieved using hydride reagents under specific conditions. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent (typically methanol), is highly effective for this transformation. organic-chemistry.orgwikipedia.org The cerium salt enhances the electrophilicity of the carbonyl group and the hardness of the borohydride reagent, favoring a 1,2-attack to produce 3-butylcyclopent-2-en-1-ol. wikipedia.orgthermofisher.com

1,4-Reduction (Conjugate Reduction): Selective reduction of the carbon-carbon double bond to yield the corresponding saturated ketone, 3-butylcyclopentan-1-one, is known as conjugate reduction. This can be accomplished through several methods, including catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. scienceasia.org Other methods include the use of copper hydride reagents (e.g., Stryker's reagent) or dissolving metal reductions. chempedia.info

Complete Reduction: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful catalytic hydrogenation conditions can lead to the reduction of both the double bond and the carbonyl group, yielding 3-butylcyclopentan-1-ol.

Table 3: Selective Reductions of this compound

| Reagent(s) | Type of Reduction | Product |

|---|---|---|

| NaBH₄, CeCl₃, CH₃OH | 1,2-Reduction | 3-Butylcyclopent-2-en-1-ol |

| H₂, Pd/C | 1,4-Reduction (Conjugate) | 3-Butylcyclopentan-1-one |

| LiAlH₄, then H₂O | Complete Reduction | 3-Butylcyclopentan-1-ol |

Pericyclic Reactions

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.org The electron-deficient double bond of the α,β-unsaturated ketone system allows this compound to function as a dienophile. Cyclopentenones are generally more reactive dienophiles than their acyclic or cyclohexenone counterparts due to ring strain, which is partially released in the transition state. nih.govrsc.org

The reaction of this compound with a conjugated diene, such as butadiene or cyclopentadiene, would proceed via a [4+2] cycloaddition to construct a bicyclic or polycyclic ketone. The reaction rate and selectivity can often be enhanced by the use of Lewis acid catalysts (e.g., BF₃, ZnCl₂, AlCl₃), which coordinate to the carbonyl oxygen, thereby lowering the LUMO energy of the dienophile and increasing its reactivity. rsc.org The stereochemical outcome of the reaction typically favors the endo product, as is common in Diels-Alder reactions.

Table 4: Diels-Alder Reaction with this compound as Dienophile

| Diene | Conditions | Product (Major, Endo) |

|---|---|---|

| 1,3-Butadiene | Thermal or Lewis Acid Catalysis | 7-Butyl-bicyclo[4.3.0]non-3-en-8-one |

| Cyclopentadiene | Thermal or Lewis Acid Catalysis | 4-Butyl-tricyclo[5.2.1.02,6]dec-8-en-3-one |

| Danishefsky's Diene | Lewis Acid Catalysis | Fused bicyclic system (after hydrolysis) |

Photochemical Cycloadditions (e.g., [2+2] Photocycloaddition)

The photochemical behavior of α,β-unsaturated cyclic ketones, such as this compound, is a well-studied area of organic chemistry, with the [2+2] photocycloaddition being a prominent reaction. This reaction involves the formation of a cyclobutane (B1203170) ring through the union of two double bonds under the influence of ultraviolet (UV) light. The mechanism typically proceeds through the initial photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.orgillinois.edu This triplet enone subsequently interacts with a ground-state alkene (in this case, another molecule of the cyclopentenone, leading to photodimerization) to form a triplet 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. wikipedia.orgillinois.edu

Research on a series of 3-alkyl-cyclopent-2-en-ones reveals a significant steric influence of the alkyl substituent on the reaction pathway. Upon UV irradiation in a solvent like toluene (B28343), cyclopentenone and 3-methylcyclopent-2-en-one primarily undergo dimerization. However, as the steric bulk of the 3-alkyl group increases, the reaction pathway shifts. For instance, 3-ethyl- and 3-isopropyl-cyclopent-2-en-ones yield both dimerization products and products from reaction with the toluene solvent. In contrast, the sterically hindered 3-t-butyl-cyclopent-2-en-one does not dimerize and reacts exclusively with the solvent.

While 3-n-butylcyclopent-2-en-1-one has not been specifically detailed in this comparative study, its photochemical reactivity can be inferred. The n-butyl group is less sterically demanding than a t-butyl group, suggesting that 3-n-butylcyclopent-2-en-1-one would likely exhibit reactivity intermediate between that of the 3-ethyl/3-isopropyl and the 3-t-butyl analogues. Therefore, a mixture of photodimerization and solvent-addition products would be the anticipated outcome.

The photodimerization can lead to different stereoisomers, typically classified as head-to-head (HH) and head-to-tail (HT) adducts, each with possible syn and anti configurations. The regioselectivity and stereoselectivity of these reactions are dictated by the stability of the diradical intermediates and steric interactions between the reacting molecules. illinois.edu

| 3-Alkylcyclopent-2-en-one Substituent | Primary Photochemical Reaction Pathway(s) in Toluene | Observed Products |

|---|---|---|

| Methyl | Dimerization | Head-to-Head & Head-to-Tail Dimers |

| Ethyl | Dimerization & Solvent Reaction | Dimers & Solvent Adducts |

| Isopropyl | Dimerization & Solvent Reaction | Dimers & Solvent Adducts |

| n-Butyl (Predicted) | Dimerization & Solvent Reaction | Likely a mixture of Dimers & Solvent Adducts |

| t-Butyl | Solvent Reaction Only | Solvent Adducts |

Functional Group Interconversions and Derivatization

The structure of this compound offers three distinct regions for chemical modification: the carbonyl group, the carbon-carbon double bond (alkene), and the butyl side chain.

The carbonyl group of this compound is susceptible to a range of nucleophilic additions and reductions characteristic of ketones.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 3-butylcyclopent-2-en-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The former is generally preferred for α,β-unsaturated systems to achieve selective 1,2-reduction of the carbonyl group without affecting the double bond.

Deoxygenation: Complete removal of the carbonyl oxygen to form 3-butylcyclopent-2-ene can be accomplished through methods such as the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reaction, involving the formation of a hydrazone intermediate followed by heating with a strong base, is conducted under basic conditions. The Clemmensen reduction, which uses amalgamated zinc and a strong acid, is suitable for substrates stable in acidic media.

Formation of Imines and Related Derivatives: Reaction with primary amines can yield the corresponding imines, while reaction with hydrazine (B178648) or its derivatives can form hydrazones. These reactions are typically reversible and acid-catalyzed.

The carbon-carbon double bond in the cyclopentenone ring is electron-deficient due to conjugation with the carbonyl group, making it susceptible to nucleophilic conjugate addition (Michael addition). It can also undergo various addition reactions.

Conjugate Addition: A wide variety of nucleophiles, including organocuprates (Gilman reagents), amines, and thiols, can add to the β-carbon of the enone system. For example, reaction with a dialkylcuprate could introduce a new alkyl group at the 4-position of the ring.

Epoxidation: The double bond can be epoxidized to form an oxirane ring using reagents like meta-chloroperoxybenzoic acid (mCPBA). Due to the electron-withdrawing nature of the carbonyl group, this reaction is often slower than for electron-rich alkenes. A variation, the Weitz-Scheffer epoxidation, uses a peroxide nucleophile (like hydrogen peroxide under basic conditions) and is particularly effective for α,β-unsaturated carbonyl compounds.

Halogenation: Addition of halogens such as bromine (Br₂) across the double bond can occur, leading to a dihalogenated cyclopentanone derivative. The reaction proceeds via a cyclic halonium ion intermediate.

The n-butyl group is a saturated alkyl chain and is generally the least reactive part of the molecule. Its functionalization typically requires more forcing conditions, often involving free-radical pathways.

Free-Radical Halogenation: Under UV light or with a radical initiator, the butyl chain can undergo halogenation (e.g., with N-bromosuccinimide, NBS) to introduce a bromine atom. wikipedia.orglibretexts.org The selectivity of this reaction favors the secondary carbons (positions 2' and 3' of the butyl chain) over the primary carbons (1' and 4') due to the greater stability of secondary radicals. This would yield a mixture of isomeric bromo-derivatives, which could then be used in subsequent nucleophilic substitution or elimination reactions to introduce further functionality. wikipedia.org

| Functional Group | Reaction Type | Typical Reagent(s) | Resulting Structure |

|---|---|---|---|

| Carbonyl | 1,2-Reduction | NaBH₄ | Secondary Alcohol |

| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Alkene | |

| Imine Formation | R-NH₂, H⁺ catalyst | Imine | |

| Alkene | Conjugate Addition | (R')₂CuLi (Gilman reagent) | 4-Alkyl-cyclopentanone |

| Epoxidation | mCPBA or H₂O₂/NaOH | Epoxide | |

| Butyl Side Chain | Free-Radical Bromination | NBS, light/initiator | Bromo-substituted side chain |

Theoretical and Computational Studies of Reaction Mechanisms

While specific computational studies focusing exclusively on this compound are not prominent in the surveyed literature, theoretical methods are widely used to investigate the mechanisms of related photochemical reactions. These studies provide deep insights into reaction pathways, transition states, and the factors controlling selectivity.

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a system of atoms as a function of their geometric positions. For a chemical reaction, a PES analysis allows chemists to model the entire reaction pathway from reactants to products.

In the context of the [2+2] photocycloaddition of a 3-alkylcyclopentenone, a PES analysis would typically involve:

Mapping the Excited State: Computational methods like Density Functional Theory (DFT) or multireference methods (e.g., CASSCF) are used to calculate the energies of the molecule in its ground state, and its singlet (S₁) and triplet (T₁) excited states.

Locating Critical Points: The analysis identifies key stationary points on the surface, including local minima (reactants, intermediates, products) and saddle points (transition states). For the photocycloaddition, this would involve locating the transition state for the formation of the first bond to create the 1,4-diradical intermediate, as well as the transition state for the final ring closure.

Understanding Reaction Dynamics: By mapping the pathways of lowest energy between these critical points, the PES can explain why certain products are formed preferentially. For example, it could rationalize the regioselectivity (head-to-head vs. head-to-tail) by comparing the energies of the transition states leading to the different diradical intermediates. Furthermore, it could help explain the steric effect of the 3-alkyl group, showing how a bulkier group like butyl or t-butyl might raise the energy barrier for dimerization, making alternative pathways like reaction with the solvent more competitive.

Such theoretical studies are crucial for complementing experimental findings and providing a detailed, molecular-level understanding of complex reaction mechanisms. acs.org

Based on a thorough review of the available scientific literature, there is currently a lack of specific published research focusing on the detailed mechanistic investigations, transition state characterization, and electron density transfer analysis of the chemical compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions for the following sections:

Electron Density Transfer Analysis

General information on the reactivity of cyclopentenone derivatives exists; however, the specific computational and mechanistic data required to populate the requested subsections for this compound, including detailed data tables on transition states and electron density, are not available in the public domain.

To fulfill the user's request accurately, peer-reviewed scientific studies focusing on the computational chemistry and reaction mechanisms of this compound would be required. Without such sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Butylcyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 3-Butylcyclopent-2-en-1-one (C₉H₁₄O), the spectrum is expected to reveal signals corresponding to the vinylic proton, the protons on the cyclopentenone ring, and the protons of the butyl side chain. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration are key to its assignment.

Expected ¹H NMR Data: The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropy of the double bond.

Vinylic Proton (H-2): This proton is expected to appear as a singlet or a finely split multiplet in the downfield region (around 5.9-6.2 ppm) due to its position on the double bond adjacent to the carbonyl group.

Ring Protons (H-4, H-5): The two methylene (B1212753) groups on the cyclopentenone ring are diastereotopic and are expected to appear as distinct multiplets in the range of 2.0-2.8 ppm.

Butyl Chain Protons (H-1' to H-4'): The protons of the butyl group will show characteristic splitting patterns. The CH₂ group attached to the double bond (H-1') would be deshielded compared to the others. The terminal methyl group (H-4') is expected to be a triplet in the most upfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 (vinylic) | ~ 5.95 | s (singlet) or t (triplet, fine) | 1H |

| H-4 (ring) | ~ 2.55 | t (triplet) | 2H |

| H-5 (ring) | ~ 2.35 | t (triplet) | 2H |

| H-1' (butyl) | ~ 2.10 | t (triplet) | 2H |

| H-2' (butyl) | ~ 1.45 | sextet | 2H |

| H-3' (butyl) | ~ 1.35 | sextet | 2H |

| H-4' (butyl) | ~ 0.90 | t (triplet) | 3H |

Carbon (¹³C) NMR spectroscopy is used to determine the number of inequivalent carbon atoms and to identify their chemical environment. For this compound, nine distinct carbon signals are expected. The chemical shifts are highly characteristic of the functional groups present.

Expected ¹³C NMR Data:

Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield (>200 ppm).

Vinylic Carbons (C-2, C-3): The two carbons of the double bond will appear in the typical alkene region (120-180 ppm). The C-3 carbon, bearing the butyl group, will be more downfield than C-2.

Ring Carbons (C-4, C-5): The aliphatic carbons of the ring will appear in the upfield region.

Butyl Chain Carbons (C-1' to C-4'): The carbons of the butyl chain will appear in the aliphatic region, with the terminal methyl carbon (C-4') being the most shielded (lowest ppm value). libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~ 209.0 |

| C-3 (vinylic) | ~ 175.0 |

| C-2 (vinylic) | ~ 128.0 |

| C-5 (ring) | ~ 35.0 |

| C-1' (butyl) | ~ 32.0 |

| C-4 (ring) | ~ 28.0 |

| C-2' (butyl) | ~ 27.0 |

| C-3' (butyl) | ~ 22.5 |

| C-4' (butyl) | ~ 13.8 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.orgcolumbia.edu It is invaluable for tracing the connectivity within the butyl chain and confirming the relationship between adjacent methylene groups in the ring.

| Proton 1 | Correlated Proton(s) | Comment |

|---|---|---|

| H-4 | H-5 | ³J coupling between adjacent ring methylenes |

| H-1' | H-2' | ³J coupling within the butyl chain |

| H-2' | H-1', H-3' | ³J coupling within the butyl chain |

| H-3' | H-2', H-4' | ³J coupling within the butyl chain |

| H-4' | H-3' | ³J coupling to adjacent methylene |

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.eduwikipedia.orgpressbooks.pub It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~0.90 ppm will show a cross-peak to the carbon signal at ~13.8 ppm, confirming their assignment as the terminal CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). columbia.edulibretexts.orgcolumbia.edu It is crucial for connecting different fragments of the molecule, especially across quaternary carbons or heteroatoms. Key correlations would include those from the vinylic proton (H-2) to the carbonyl carbon (C-1) and the ring carbons (C-4, C-5), and from the butyl chain protons (H-1') to the vinylic carbons (C-2, C-3).

| Proton | Correlated Carbon(s) | Number of Bonds |

|---|---|---|

| H-2 | C-1, C-3, C-4, C-5 | ²J, ²J, ³J, ³J |

| H-4 | C-2, C-3, C-5 | ³J, ²J, ²J |

| H-1' | C-2, C-3, C-2' | ³J, ²J, ²J |

| H-4' | C-2', C-3' | ³J, ²J |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. For a compound like this compound, ssNMR could be applied to study several properties:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the compound, as the subtle differences in crystal packing lead to distinct chemical shifts and relaxation times.

Structural Order: ssNMR can probe the degree of crystallinity versus amorphous content in a solid sample.

Molecular Dynamics: The technique can provide insights into the motion of the molecule in the solid state, such as the dynamics of the flexible butyl chain or rotational motions of the entire molecule within the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₉H₁₄O, corresponding to a molecular weight of 138.21 g/mol .

The method of ionization has a profound impact on the resulting mass spectrum.

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation. The resulting spectrum is a fingerprint of the molecule, useful for structural elucidation. The molecular ion (M⁺˙) at m/z 138 would be expected, along with characteristic fragments resulting from cleavage of the butyl chain and ring fragmentation. Alpha-cleavage next to the carbonyl is a common pathway for ketones, which could lead to the loss of the butyl group (C₄H₉•, 57 Da) or a propyl radical (C₃H₇•, 43 Da) from the butyl chain, resulting in stable acylium ions. libretexts.orgchemguide.co.ukmiamioh.edu

| m/z | Predicted Ion Structure / Loss |

|---|---|

| 138 | [M]⁺˙ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 109 | [M - C₂H₅]⁺ |

| 95 | [M - C₃H₇]⁺ (α-cleavage) |

| 81 | [M - C₄H₉]⁺ (α-cleavage) |

| 67 | [C₅H₇]⁺ |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques commonly coupled with liquid chromatography (LC). They impart less energy to the molecule, resulting in minimal fragmentation. For this compound, these methods would primarily generate the protonated molecule, [M+H]⁺, at m/z 139. Adducts with solvent or buffer ions, such as the sodium adduct [M+Na]⁺ at m/z 161, may also be observed. These techniques are ideal for confirming the molecular weight of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. In the case of this compound, electron ionization (EI) leads to the formation of a molecular ion (M+•), which is the intact molecule with one electron removed. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces.

The fragmentation of cyclic ketones is influenced by the ring structure and the presence of substituents. libretexts.orgchemguide.co.uk For this compound, key fragmentation pathways are expected to involve the butyl side chain and the cyclopentenone ring. Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a gamma-hydrogen is available.

The analysis of the resulting mass spectrum, which plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance, allows for the reconstruction of the molecule's structure. The most intense peak in the spectrum is known as the base peak. For cyclic alkanes and their derivatives, characteristic fragment ions can indicate the ring structure and the loss of alkyl chains. cas.cn By identifying the masses of the fragments and the neutral losses from the molecular ion, the presence of the butyl group and the cyclopentenone core can be confirmed.

Table 1: Predicted Key Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 95 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain |

| 81 | [C₆H₉]⁺ | Cleavage within the butyl chain |

| 67 | [C₅H₇]⁺ | Fragmentation of the cyclopentenone ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio of an ion to several decimal places. This high level of precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₁₄O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. For instance, the related compound 2-Butyl-3-methylcyclopent-2-en-1-one has a reported exact mass of 152.120115130 Da. nih.gov

Table 2: Exact Mass Calculation for this compound (C₉H₁₄O)

| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 138.104465 |

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem Mass Spectrometry, or MS/MS, adds another dimension to structural analysis by allowing for the fragmentation of specific, selected ions. In an MS/MS experiment, a precursor ion (often the molecular ion or a significant fragment ion from the initial mass spectrum) is isolated. This selected ion is then subjected to further fragmentation, typically through collision-induced dissociation (CID), and the resulting product ions are analyzed.

This technique is invaluable for establishing the connectivity of atoms within a molecule. For this compound, one could select the molecular ion at m/z 138 as the precursor. The resulting product ion spectrum would reveal the specific fragmentation pathways originating directly from the intact ionized molecule, helping to confirm the attachment of the butyl group to the cyclopentenone ring. Similarly, selecting a primary fragment ion and subjecting it to a second stage of fragmentation can provide detailed information about the structure of that specific piece of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum provides a "fingerprint" of the functional groups present in the molecule.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands. The most prominent of these is the carbonyl (C=O) group of the ketone, which is conjugated with a carbon-carbon double bond (C=C). This conjugation typically lowers the stretching frequency of both groups compared to their non-conjugated counterparts. The spectrum will also show characteristic stretching and bending vibrations for the C-H bonds in the butyl chain and the cyclopentenone ring. docbrown.info The gas-phase IR spectrum for the related compound 3-methyl-2-cyclopenten-1-one (B1293772) shows characteristic absorptions that can be used as a reference. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 |

| C-H Stretch | Alkene (sp² C-H) | 3000 - 3100 |

| C=O Stretch | Conjugated Ketone | ~1700 - 1725 |

| C=C Stretch | Alkene | ~1610 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The key chromophore in this compound is the α,β-unsaturated ketone system. This conjugated system of pi (π) electrons gives rise to characteristic electronic transitions. The two main transitions expected are a π → π* (pi to pi antibonding) transition and an n → π* (non-bonding to pi antibonding) transition. The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition, involving the non-bonding electrons on the oxygen atom, is weaker and occurs at a longer wavelength. The presence of the butyl group, an alkyl substituent, may cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted cyclopentenone. researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| π → π* | C=C-C=O | ~220 - 250 nm | High |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas then sweeps the vaporized sample through a long, thin column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coating the inside of the column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions.

As the separated components exit the GC column, they enter the mass spectrometer, which serves as the detector. The MS ionizes the molecules and then separates and detects the ions based on their mass-to-charge ratio, providing a mass spectrum for each separated component. This allows for positive identification of the compound based on its fragmentation pattern, while the GC provides quantitative information based on the peak area, which is crucial for purity assessment. A GC-MS spectrum is available in the SpectraBase for 3-Butylcyclopent-2-enone. spectrabase.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Butyl-3-methylcyclopent-2-en-1-one |

| 3-methyl-2-cyclopenten-1-one |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like this compound, which possesses a moderate degree of polarity due to its ketone functional group and hydrocarbon chain, reverse-phase HPLC is the most suitable method. In this mode of chromatography, the stationary phase is nonpolar, while the mobile phase is polar.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the nonpolar stationary phase, leading to a longer retention time. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation.

A typical HPLC method for a related compound, 3-Methyl-2-cyclopenten-1-one, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. The acidic modifier helps to ensure good peak shape by suppressing the ionization of any acidic functional groups. For mass spectrometric detection, a volatile acid such as formic acid is preferred. sielc.com

Detailed Research Findings:

While a specific HPLC analysis of this compound is not readily found in published literature, the analysis of similar α,β-unsaturated ketones provides a strong basis for method development. The key parameters to consider are the choice of stationary phase, mobile phase composition, and detector. A C18 column is a common choice for the stationary phase due to its hydrophobicity. The mobile phase composition can be optimized through a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent. This allows for the efficient elution of compounds with a range of polarities. UV detection is generally suitable for cyclopentenones due to the presence of the conjugated enone system which absorbs UV light.

Below is an interactive data table outlining a potential HPLC method for the analysis of this compound, based on methods for similar compounds.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or by carefully cooling a concentrated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected on a detector. The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the arrangement of atoms within the unit cell.

Detailed Research Findings: